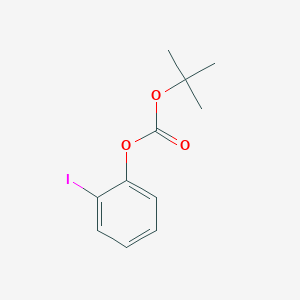
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.127 . It is also known by its other name, tert-Butyl 2-iodophenyl carbonate
Méthodes De Préparation
The synthesis of Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester typically involves the reaction of 2-iodophenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Iodophenol+tert-Butyl chloroformate→Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester+HCl
Analyse Des Réactions Chimiques
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Mécanisme D'action
The mechanism by which Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of 2-iodophenol and tert-butyl alcohol. The molecular targets and pathways involved in these reactions are primarily the active sites of the enzymes that catalyze the hydrolysis.
Comparaison Avec Des Composés Similaires
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: can be compared with other similar compounds, such as:
Carbonic acid, 1,1-dimethylethyl phenyl ester: This compound lacks the iodine atom, making it less reactive in substitution reactions.
Carbonic acid, 1,1-dimethylethyl 4-hydroxy-2-butyn-1-yl ester: This compound has a different substituent on the phenyl ring, which can lead to different reactivity and applications.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
364068-85-9 |
|---|---|
Formule moléculaire |
C11H13IO3 |
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
tert-butyl (2-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(13)14-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
Clé InChI |
BWZZEBLOMYBTGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















